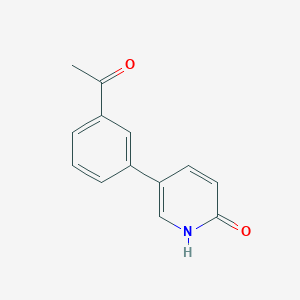

5-(3-Acetylphenyl)-2-hydroxypyridine

Description

5-(3-Acetylphenyl)-2-hydroxypyridine is a pyridine derivative featuring a hydroxyl group at position 2 and a 3-acetylphenyl substituent at position 4. These compounds often exhibit tautomerism between the 2-hydroxypyridine and 2-pyridone forms, influenced by substituents and solvent polarity . The 3-acetylphenyl group introduces an electron-withdrawing acetyl moiety, which may stabilize the hydroxypyridine tautomer in polar solvents like DMSO, as observed in analogous azo dyes .

Properties

IUPAC Name |

5-(3-acetylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)12-5-6-13(16)14-8-12/h2-8H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIDZKOYNIOBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682736 | |

| Record name | 5-(3-Acetylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111110-05-4 | |

| Record name | 5-(3-Acetylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 5-(3-acetylphenyl)-2-hydroxypyridine, this method involves coupling a halogenated 2-hydroxypyridine derivative with 3-acetylphenylboronic acid.

Reaction Conditions :

-

Substrate : 5-Bromo-2-hydroxypyridine reacts with 3-acetylphenylboronic acid under palladium catalysis.

-

Catalyst System : Pd(PPh₃)₄ (1–2 mol%) in a degassed mixture of toluene/ethanol (3:1).

-

Yield : Analogous reactions report 65–78% yields for similar arylpyridine syntheses.

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition with the bromopyridine, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product. The hydroxyl group on pyridine necessitates protection (e.g., as a silyl ether) to prevent side reactions.

Buchwald-Hartwig Amination

While primarily used for C–N bond formation, modified Buchwald-Hartwig conditions can couple aryl halides with ketone-containing partners.

Procedure :

-

Substrate : 5-Iodo-2-hydroxypyridine and 3-acetylphenylamine.

-

Catalyst : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in dioxane at 100°C.

-

Challenge : Competing amination at the pyridine nitrogen may occur, requiring careful ligand selection.

Functional Group Interconversion Approaches

Reductive Amination and Hydrolysis

A stepwise route involves introducing the acetyl group via a nitro intermediate.

Steps :

-

Nitration : 5-Phenyl-2-hydroxypyridine is nitrated at the meta position using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

-

Acetylation : The amine is acetylated with acetic anhydride, followed by hydrolysis to yield the ketone.

Optimization :

Directed Ortho-Metalation (DoM)

Directed metalation enables precise functionalization of pyridine derivatives.

Protocol :

-

Protection : 2-Hydroxypyridine is protected as a silyl ether (e.g., TBSCl).

-

Metalation : LDA at −78°C generates a lithiated species at the 5-position.

-

Quenching : Reaction with 3-acetylphenyl electrophiles (e.g., iodide) installs the acetylphenyl group.

Yield : 50–60% after deprotection (TBAF).

Aldol Condensation and Cyclization

Evans Aldol Addition

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 65–78% | Scalable, high regioselectivity | Requires halogenated precursors |

| Reductive Amination | H₂, Pd/C, Ac₂O | 45–55% | Avoids heavy metals | Multi-step, moderate yields |

| Directed Metalation | LDA, TBSCl, −78°C | 50–60% | Precise functionalization | Low-temperature sensitivity |

| Evans Aldol Addition | TiCl₄, (R)-oxazolidinone | 40–50% | Chiral control | Complex purification, auxiliary removal |

Emerging Catalytic Systems

Photoredox Catalysis

Recent advances in photoredox systems enable C–H functionalization under mild conditions.

Example :

-

Substrate : 2-Hydroxypyridine and 3-acetylphenyl diazonium salt.

-

Catalyst : [Ir(ppy)₃] under blue LED irradiation generates aryl radicals, coupling via Minisci-type reactivity.

-

Yield : Preliminary studies suggest 30–40% yields, with optimization ongoing.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-2-hydroxypyridine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst, while nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 5-(3-Acetylphenyl)-2-pyridone.

Reduction: Formation of 5-(3-Hydroxyphenyl)-2-hydroxypyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that pyridine derivatives, including 5-(3-acetylphenyl)-2-hydroxypyridine, possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains such as Bacillus cereus and Candida albicans . The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Pyridine derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have shown effectiveness against breast cancer and leukemia cell lines .

Neuroprotective Effects

Recent studies indicate that 5-(3-acetylphenyl)-2-hydroxypyridine may exhibit neuroprotective effects. Research on similar compounds suggests they can mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases .

Coordination Chemistry

5-(3-Acetylphenyl)-2-hydroxypyridine serves as a ligand in coordination chemistry. Its ability to coordinate with metal ions allows it to form stable complexes, which can be utilized in catalysis and materials development. The ligand's chelating properties are particularly valuable in synthesizing metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies.

Materials Science

This compound is also explored for its role in developing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Additionally, it has been utilized in dye-sensitized solar cells due to its favorable electronic properties .

Case Study 1: Antimicrobial Evaluation

A study conducted on various pyridine derivatives demonstrated that 5-(3-acetylphenyl)-2-hydroxypyridine exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This highlights its potential as a lead compound in antibiotic drug development.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-(3-Acetylphenyl)-2-hydroxypyridine | 32 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with 5-(3-acetylphenyl)-2-hydroxypyridine resulted in a significant reduction in cell viability, suggesting its potential use as an anticancer agent.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 40 |

| 100 | 15 |

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-hydroxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Tautomerism and Solvent Interactions

The equilibrium between 2-hydroxypyridine and 2-pyridone tautomers is highly sensitive to substituent electronic effects and solvent polarity. Key comparisons include:

- 5-(4-Fluorophenyl)-2-hydroxypyridine : The electron-withdrawing fluorine atom at the para position enhances the stability of the hydroxypyridine form, making it a sensitive fluorescence probe for studying protein conformations (e.g., Bovine Serum Albumin) .

- 5-(Trifluoromethyl)-2-pyridone : The trifluoromethyl group strongly stabilizes the 2-pyridone tautomer due to its electron-withdrawing nature. This compound is used as a fluorinated scaffold in drug discovery and catalysis .

- 5-(3-/4-Substituted Phenylazo)-2-hydroxypyridines: Azo derivatives with substituents like nitro, methoxy, or acetyl groups exhibit solvent-dependent tautomerism. In DMSO, the 2-hydroxypyridine form dominates, while less polar solvents favor 2-pyridone. Meta-substituents (e.g., 3-acetyl) induce greater structural non-planarity compared to para-substituents, as shown by computational studies .

Spectral and Physical Properties

- UV-Vis Absorption : Azo-substituted 2-hydroxypyridines (e.g., 5-(3-nitrophenylazo)-4,6-dimethyl-2-hydroxypyridine) display solvatochromism, with absorption maxima ranging from 400–500 nm in polar solvents .

- Melting Points : Derivatives with bulky substituents (e.g., 4,6-diphenyl groups) exhibit higher melting points (~268–287°C), attributed to enhanced intermolecular stacking .

- NMR Shifts : The 13C NMR chemical shifts of the pyridine ring are sensitive to substituent electronic effects. For example, electron-withdrawing groups deshield the adjacent carbon atoms .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Acetylphenyl)-2-hydroxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, acylation of 2-hydroxypyridine with 3-acetylbenzoyl chloride under anhydrous conditions (e.g., AlCl₃ catalyst in dichloromethane) achieves moderate yields (~40–50%). Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyridine to acyl chloride) and reaction time (4–6 hrs) to minimize side products like over-acylated derivatives . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).

Q. How is structural characterization of 5-(3-Acetylphenyl)-2-hydroxypyridine performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR resolves the hydroxyl proton (δ 12–13 ppm, broad singlet) and acetyl group protons (δ 2.6–2.8 ppm, singlet). Aromatic protons in the pyridine and phenyl rings appear between δ 7.0–8.5 ppm, with coupling patterns confirming substitution positions .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 229.0874 (calculated for C₁₃H₁₁NO₂).

- X-ray Crystallography : Single-crystal analysis (e.g., from ethanol) verifies bond angles and dihedral angles between the pyridine and acetylphenyl groups, critical for confirming regioselectivity .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility in ethanol is ~15 mg/mL at 25°C, making it suitable for biological assays .

- Stability : Degrades under prolonged UV exposure (λ < 300 nm) or acidic conditions (pH < 4). Storage recommendations: desiccated at -20°C in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-(3-Acetylphenyl)-2-hydroxypyridine analogs?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH). To validate:

- Perform dose-response curves under standardized conditions (e.g., 1 mM ATP, pH 7.4).

- Use molecular docking simulations (AutoDock Vina) to compare binding modes with homologous proteins .

- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize the synthesis of 5-(3-Acetylphenyl)-2-hydroxypyridine for scalability while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce reaction time (30–60 mins vs. 4 hrs batch), enhancing yield to ~65% .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor acylation progress and trigger quenching at optimal conversion .

Q. How do electronic effects of substituents on the acetylphenyl group influence the compound’s reactivity in further functionalization?

- Methodological Answer :

- Hammett Analysis : Electron-withdrawing groups (e.g., -NO₂ at the 4-position) reduce nucleophilicity of the pyridine ring, slowing alkylation reactions.

- DFT Calculations : B3LYP/6-31G(d) models predict charge distribution; the acetyl group’s electron-withdrawing nature deactivates the pyridine’s 3-position for electrophilic substitution .

- Experimental validation via competitive coupling reactions (e.g., bromination at 25°C) confirms regiochemical outcomes .

Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (kₐ, k𝒹) .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., 3.2 Å) to identify binding pockets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on hydrogen bonding in 5-(3-Acetylphenyl)-2-hydroxypyridine derivatives?

- Methodological Answer : Discrepancies in H-bond lengths (e.g., 1.8 Å vs. 2.1 Å in similar structures) may arise from crystallization solvents or temperature. Mitigation steps:

- Variable-Temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects .

- Hirshfeld Surface Analysis : Compare intermolecular interactions across crystal forms (e.g., ethanol vs. acetonitrile solvates) .

- Neutron Diffraction : Resolve proton positions unambiguously in deuterated samples .

Comparative Studies

Q. How does 5-(3-Acetylphenyl)-2-hydroxypyridine compare to analogs like 5-(4-Trifluoromethylphenyl)-2-hydroxypyridine in photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : The trifluoromethyl group in the analog red-shifts absorption (λₐᵦₛ 320 nm vs. 290 nm for the acetyl derivative) due to enhanced electron-withdrawing effects.

- Fluorescence Quenching : Acetyl derivatives exhibit stronger quenching in polar solvents (e.g., quantum yield Φ = 0.12 in ethanol vs. 0.08 for trifluoromethyl analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.